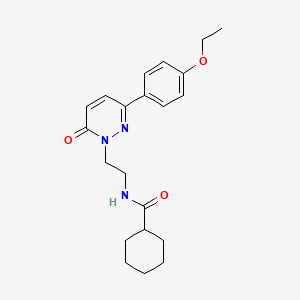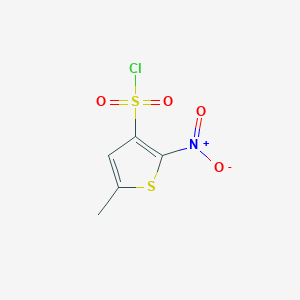![molecular formula C24H34N6O2S B2466559 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1219170-70-3](/img/structure/B2466559.png)
1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups and rings, including a cyclohexyl ring, a piperazine ring, a thieno ring, and a triazolo-pyrimidinone ring1. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones2. However, the exact synthetic route for this specific compound is not provided in the available literature34.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, with various substituents attached2. However, without specific experimental data such as X-ray crystallography or NMR spectroscopy, the exact three-dimensional structure cannot be determined.Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, compounds with similar structures have been reported to react with hydrazonoyl halides2. However, the specific reactivity of this compound has not been reported in the available literature2567.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not reported in the available literature. However, similar compounds have been reported to be solid at room temperature1.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in this area primarily focuses on the synthesis of new compounds within this chemical family, exploring their chemical properties and potential biochemical applications. For instance, Davoodnia et al. (2008) outlined the preparation of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives through heterocyclization processes, indicating a methodological advancement in the synthesis of complex heterocyclic compounds that could have implications for the development of new pharmaceuticals or materials with unique properties (Davoodnia et al., 2008).
Potential Biological and Pharmaceutical Applications
The structural similarity of these compounds to known biologically active molecules suggests potential applications in drug discovery and development. While specific uses of "1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" are not detailed, the research on related compounds reveals investigations into their biological activities. For example, compounds within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin family have been synthesized and evaluated for various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, indicating a broad interest in their potential therapeutic benefits. Shawali et al. (2006) synthesized functional derivatives of cyclohepta[4,5]-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, aiming to explore their biochemical impacts, possibly as insecticidal agents or in other biologically relevant applications (Shawali et al., 2006).
Safety And Hazards
The safety and hazards associated with this compound are not reported in the available literature. However, it’s always important to handle all chemicals with appropriate safety precautions8.
Direcciones Futuras
The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential biological activities9. However, these directions are speculative, as specific future directions for this compound are not reported in the available literature10.
Propiedades
IUPAC Name |
12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2S/c1-17(2)16-29-23(32)22-19(10-15-33-22)30-20(25-26-24(29)30)8-9-21(31)28-13-11-27(12-14-28)18-6-4-3-5-7-18/h10,15,17-18H,3-9,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAOMKRWGDDMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466476.png)
![N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide](/img/structure/B2466477.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-](/img/structure/B2466481.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2466483.png)





![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2466496.png)
![2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2466497.png)
![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)